Tributyltin methacrylate
Description
Historical Trajectory and Evolution of Academic Inquiry into Tributyltin Methacrylate (B99206)
The academic investigation into tributyltin methacrylate is closely linked to the broader exploration of organotin compounds which began to garner significant commercial interest in the 1950s. lupinepublishers.com The biocidal properties of tributyltin (TBT) compounds were first recognized during this period, leading to their use in a variety of applications. wikipedia.org By the mid-1960s, TBT had become a leading agent in antifouling paints for marine vessels. wikipedia.org
Initial academic work in the 1970s focused on leveraging these properties by incorporating the TBT moiety directly into a polymer backbone. This led to the synthesis and study of TBTM as a monomer for creating "self-polishing" copolymers. researchgate.net The novel concept was to create a polymer that would slowly hydrolyze in seawater, releasing the bioactive TBT group in a controlled manner while simultaneously renewing the surface of the coating. researchgate.net Early research, therefore, centered on the synthesis of TBTM, often from bis(tributyltin) oxide and methacrylic acid, and detailed kinetic analyses of its polymerization and copolymerization. tandfonline.com
Studies from the late 1970s and 1980s provided the first detailed kinetic reports on the polymerization of TBTM, investigating the effects of initiators like azobisisobutyronitrile (AIBN) and determining fundamental parameters such as initiator exponents and activation energies. tandfonline.comwiley.com This period saw extensive research into the copolymerization of TBTM with various comonomers, such as methyl methacrylate and styrene (B11656), to understand its reactivity and to tailor the properties of the resulting polymers for optimal performance. researchgate.netacs.org
The direction of academic inquiry began to shift significantly following reports in the late 1970s and early 1980s on the environmental impact of TBT compounds. taylorandfrancis.comices.dk This led to increased regulatory scrutiny and eventual bans on the use of TBT in antifouling systems by organizations like the International Maritime Organization. wikipedia.orgpic.int Consequently, later academic research has been driven by the need to understand the long-term environmental fate of these polymers and to develop effective, non-toxic alternatives, often using the well-understood TBTM-based systems as a benchmark. researchgate.net
Foundational Role of this compound in Advanced Polymer Science and Material Engineering Research
This compound has served as a cornerstone monomer in the research and development of functional polymers, particularly for marine applications. Its primary contribution to polymer science lies in its use as a building block for self-polishing copolymer (SPC) coatings. By copolymerizing TBTM with other monomers, typically acrylates and methacrylates, researchers were able to create materials where the tributyltin ester linkage was susceptible to hydrolysis in the slightly alkaline conditions of seawater. researchgate.net
This controlled hydrolysis mechanism was a significant advancement in material engineering, allowing for a constant release rate of the active agent and a simultaneous "polishing" of the paint surface, which maintained a smooth hull and reduced drag. researchgate.net Academic research extensively explored the structure-property relationships in these systems. For instance, studies focused on how varying the comonomer type and ratio in copolymers of TBTM with monomers like methyl methacrylate (MMA), styrene (ST), and vinyl acetate (B1210297) (VAC) affected the material's physical properties and hydrolysis rate. researchgate.netacs.org
The synthesis of compositionally homogeneous copolymers of TBTM and MMA, as well as more complex terpolymers, allowed for detailed investigation into their thermal and mechanical properties in relation to the polymer composition. acs.org Furthermore, research extended to creating thermoset organotin polymers by copolymerizing TBTM with monomers containing functional groups (e.g., glycidyl (B131873) methacrylate) that could be subsequently cross-linked. tandfonline.compageplace.de This allowed for the creation of durable, cross-linked networks with tailored mechanical strength and fracture toughness, where variables like crosslink density could be controlled by the initial degree of tin esterification. pageplace.de The kinetic parameters and reactivity of TBTM in these polymerization reactions were meticulously studied, providing valuable data for polymer chemists.
Below are interactive tables summarizing key research findings from academic literature on the polymerization and copolymerization of this compound (TBTM).
Table 1: Kinetic Data for the Homopolymerization of this compound (TBTM) This table presents kinetic parameters determined from academic studies on the polymerization of TBTM under various conditions.
Table 2: Monomer Reactivity Ratios for this compound (M1) with Various Comonomers (M2) Reactivity ratios (r1, r2) indicate how readily a monomer reacts with itself versus the other monomer during copolymerization. This data is crucial for predicting copolymer composition and microstructure.
Articulation of Primary Research Domains and Unresolved Questions Pertaining to this compound
While the synthesis and application of TBTM polymers are well-documented, the regulatory bans on its use have shifted the focus of academic research. Current and future research domains are less about creating new TBTM-based materials and more about dealing with the legacy of their use and developing superior, environmentally benign alternatives.
One primary research domain is the study of organotin compounds as environmental contaminants. This includes developing highly sensitive analytical methods for detecting trace amounts of TBT and its degradation products in various environmental matrices. researchgate.netmdpi.com Research also focuses on the long-term fate, transport, and degradation mechanisms of TBT that has leached from coatings and persists in sediments. researchgate.netresearchgate.net
Another significant area of research is the development of molecularly imprinted polymers (MIPs) for the specific detection and removal of organotin compounds from water. mdpi.com In this context, TBTM's parent compound, tributyltin, is used as a template molecule to create polymer cavities that can selectively bind to it, representing a shift from using TBTM as a functional component to using its active moiety as a target for remediation technologies. mdpi.com
Several unresolved questions remain. A key area for further investigation is the complete understanding of structure-property relationships in non-conjugated pendant polymers, a class to which poly(this compound) belongs. wiley.com While much is known, a deeper understanding of how factors like tacticity and monomer distribution precisely control the physical and chemical properties could inform the design of future functional materials. wiley.comacs.org Another open question involves the development of alternative self-polishing systems that can perfectly replicate the efficacy and long service life of TBT-based copolymers without any associated environmental repercussions. While silicon-based polymers and other technologies are being explored, achieving the same level of performance as the well-optimized TBTM systems remains a significant challenge for material scientists. scirp.org Finally, the full extent of the biological pathways affected by plastic additives, including organotins, is still an active area of investigation, underscoring the need for continued fundamental research. acs.org
Properties
IUPAC Name |
tributylstannyl 2-methylprop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C4H6O2.3C4H9.Sn/c1-3(2)4(5)6;3*1-3-4-2;/h1H2,2H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |
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InChI Key |
LPUCKLOWOWADAC-UHFFFAOYSA-M | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(=C)C | |
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Molecular Formula |
C16H32O2Sn | |
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Related CAS |
26354-15-4 | |
| Record name | 2-Propenoic acid, 2-methyl-, tributylstannyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID9035204 | |
| Record name | Tributyltin methacrylate | |
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Molecular Weight |
375.1 g/mol | |
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Physical Description |
Tributyltin methacrylate is a liquid. Irritates skin and eyes., Liquid; [CAMEO] Clear to straw colored liquid with an acrid odor; [MSDSonline] | |
| Record name | TRIBUTYLTIN METHACRYLATE | |
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Boiling Point |
>300 °C /Extrapolated/ | |
| Record name | TRIBUTYLTIN METHACRYLATE | |
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Density |
Relative density = 1.14 at 20 °C | |
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Vapor Pressure |
0.0002 [mmHg], 2.25X10-4 mm Hg at 20 °C | |
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CAS No. |
2155-70-6 | |
| Record name | TRIBUTYLTIN METHACRYLATE | |
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| Record name | Tributyltin methacrylate | |
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| Record name | Tri-n-butylstannylmethacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, tributylstannyl ester | |
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| Record name | Tributyltin methacrylate | |
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| Record name | Tributyl(methacryloyloxy)stannane | |
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| Record name | TRI-N-BUTYLSTANNYLMETHACRYLATE | |
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| Record name | TRIBUTYLTIN METHACRYLATE | |
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Melting Point |
16 °C | |
| Record name | TRIBUTYLTIN METHACRYLATE | |
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Synthesis and Polymerization Methodologies for Tributyltin Methacrylate and Polymeric Derivatives
Monomer Synthesis of Tributyltin Methacrylate (B99206): Methodological Advancements and Optimization
The synthesis of tributyltin methacrylate (TBTM) monomer is a critical precursor step for the development of organotin-based polymers. Methodologies have been refined to ensure high purity and yield, focusing on reaction conditions and subsequent purification protocols.
Catalytic Systems and Reaction Pathway Optimization for this compound Synthesis
The primary and most established reaction pathway for synthesizing this compound involves the condensation reaction of methacrylic acid with a tributyltin-containing reactant. smolecule.com The most common of these reactants is bis(tributyltin) oxide (TBTO). The reaction proceeds by the esterification of methacrylic acid with TBTO, yielding this compound and water as a byproduct.
The general reaction is as follows: (C₄H₉)₃Sn-O-Sn(C₄H₉)₃ + 2 CH₂(CH₃)COOH → 2 (C₄H₉)₃SnOOC(CH₃)C=CH₂ + H₂O
To drive the reaction toward the product side and achieve high conversion, the removal of water is essential. One documented method involves carrying out the reaction in the presence of a dehydrating agent, such as calcium or magnesium sulfate. google.com The reaction is typically performed under controlled temperature and an inert atmosphere to prevent side reactions and degradation of the product. smolecule.com
Another approach involves reacting methacrylic acid directly with tributyltin halides. smolecule.com This pathway also yields the desired monomer, though it may require different reaction conditions and purification strategies compared to the TBTO route. Optimization of these pathways focuses on molar ratios of reactants, temperature control, and efficient water removal to maximize the yield and purity of the final monomer product.
Purification Protocols and Yield Enhancement Strategies for this compound Monomer
Post-synthesis, the crude this compound product contains unreacted starting materials, byproducts, and residual water. Effective purification is crucial to obtain a monomer suitable for polymerization. The standard methods employed for the purification of TBTM are distillation and recrystallization. smolecule.com Distillation under reduced pressure is particularly effective for separating the liquid monomer from less volatile impurities.
Further purification can be achieved through methods such as reprecipitation or extraction. google.com For instance, practical laboratory methods exist for the removal of organotin residues from reaction mixtures, which can be adapted for the final polishing of the monomer. acs.org Yield enhancement is directly linked to the efficiency of the reaction pathway and the minimization of product loss during purification. Strategies include using a precise stoichiometric balance of reactants and ensuring the complete removal of water during synthesis to prevent equilibrium limitations. google.com The recovered and purified monomer is typically a clear to straw-colored liquid. nih.gov
Homopolymerization Kinetics and Mechanisms of this compound
The polymerization of this compound monomer leads to the formation of poly(this compound) [P(TBTM)], a key component in various applications, historically including antifouling coatings. The properties of the resulting polymer are highly dependent on the polymerization technique employed.
Free Radical Polymerization of this compound: Detailed Mechanistic Investigations
Free radical polymerization is a common and straightforward method for synthesizing P(TBTM). The process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net The polymerization is generally carried out in solution at elevated temperatures (e.g., 55-70°C). researchgate.netresearchgate.net
The mechanism follows the classical steps of free radical polymerization:
Initiation: The initiator (e.g., AIBN) decomposes to form primary radicals.
Propagation: The primary radical adds to a TBTM monomer, creating a monomer radical which then propagates by adding to subsequent monomer units.
Termination: The growth of polymer chains is terminated through combination or disproportionation of two growing radical chains.
The kinetics of free-radical polymerization for methacrylates are well-studied and often exhibit autoacceleration, known as the gel effect or Trommsdorff–Norrish effect, particularly at high conversions. arxiv.org This phenomenon, resulting from a decrease in the termination rate constant due to increased viscosity, can lead to a rapid increase in polymerization rate and molecular weight. arxiv.org The physical properties of the resulting P(TBTM) homopolymer, however, are often not ideal for use as a film-forming material on its own, which necessitates copolymerization strategies. emerald.com
Living/Controlled Polymerization Techniques for Poly(this compound) Synthesis (e.g., Atom Transfer Radical Polymerization, Reversible Addition–Fragmentation Chain-Transfer Polymerization)
To achieve better control over the polymer architecture, including molecular weight, molecular weight distribution (polydispersity), and end-group functionality, living/controlled polymerization techniques are employed.
Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization is a versatile controlled radical polymerization method applicable to a wide range of monomers, including methacrylates. sigmaaldrich.comrsc.org The RAFT process involves a conventional free-radical polymerization in the presence of a suitable RAFT agent (a thiocarbonylthio compound), which allows for the synthesis of polymers with low polydispersity and high end-group functionality. sigmaaldrich.comresearchgate.net TBTM has been used in the synthesis of hydrolyzable block copolymers via RAFT polymerization for use in self-polishing marine coatings. smolecule.com This technique enables the creation of well-defined polymer chains where the TBTM-containing block can be precisely controlled, leading to tunable hydrolysis and erosion kinetics in the final application. smolecule.com
Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique used extensively for methacrylates. cmu.educmu.edu ATRP is based on a reversible redox process catalyzed by a transition metal complex (commonly copper-based), which establishes an equilibrium between active, propagating radicals and dormant species (alkyl halides). cmu.edu This allows for the simultaneous and slow growth of all polymer chains, resulting in polymers with predetermined molecular weights and narrow molecular weight distributions. While direct studies detailing the ATRP of this compound are not prevalent in the provided search results, the successful application of ATRP to a vast array of other methacrylate monomers, such as methyl methacrylate and (2-dimethylamino)ethyl methacrylate, suggests its potential applicability for synthesizing well-defined P(TBTM) homopolymers and block copolymers. cmu.edunih.gov
Copolymerization Strategies Involving this compound Monomer
Copolymerization of this compound with other vinyl monomers is a widely adopted strategy to tailor the final properties of the polymer, such as mechanical strength, solubility, and the rate of hydrolysis. These copolymers have been extensively investigated, particularly for creating self-polishing antifouling coatings where the comonomer modulates the properties of the P(TBTM) binder. emerald.com
The copolymerization is typically carried out via free-radical solution polymerization using initiators like AIBN. researchgate.nettandfonline.com The composition of the resulting copolymer is determined by the feed ratio of the monomers and their respective monomer reactivity ratios (r₁ and r₂). The reactivity ratios indicate the relative preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer.
Extensive research has been conducted to determine these reactivity ratios for TBTM (M₁) with various comonomers (M₂). For example, studies have investigated its copolymerization with common monomers like methyl methacrylate (MMA), styrene (B11656) (ST), and vinyl acetate (B1210297) (VAC), as well as functional monomers like glycidyl (B131873) methacrylate (GMA). researchgate.nettandfonline.com The behavior of the copolymerization can vary significantly: the TBTM-MMA system behaves almost ideally, while the TBTM-VAC system shows azeotropic behavior. researchgate.net
Detailed findings on monomer reactivity ratios from various studies are presented in the table below.
Table 1: Monomer Reactivity Ratios for the Copolymerization of this compound (M₁) with Various Comonomers (M₂)
| Comonomer (M₂) | r₁ (TBTM) | r₂ (Comonomer) | Copolymerization Conditions | Source |
|---|---|---|---|---|
| Methyl Methacrylate (MMA) | 0.79 | 1.0 | Radical polymerization | researchgate.net |
| Styrene (ST) | Non-azeotropic behavior | 60°C | researchgate.net | |
| Vinyl Acetate (VAC) | Azeotropic behavior at ~80 mol-% TBTM | 60°C | researchgate.net | |
| Propyl Methacrylate | 0.58 | 0.9 | Radical polymerization | researchgate.net |
| Butyl Methacrylate | 0.65 | 0.68 | Radical polymerization | researchgate.net |
| Glycidyl Acrylate (B77674) | 1.356 ± 0.157 | 0.367 ± 0.086 | Solution polymerization | tandfonline.com |
| Glycidyl Methacrylate (GMA) | 0.754 ± 0.128 | 0.794 ± 0.135 | Solution polymerization | tandfonline.com |
| N-methylolacrylamide | 4.230 ± 0.658 | 0.381 ± 0.074 | Solution polymerization | tandfonline.com |
| Methyl Acrylate | Data mentioned but specific values not provided | Solution polymerization at 70°C, AIBN initiator | researchgate.net | |
| Ethyl Acrylate | Data mentioned but specific values not provided | Solution polymerization at 70°C, AIBN initiator | researchgate.net | |
| n-Butyl Acrylate | Azeotropic behavior | Solution polymerization at 70°C, AIBN initiator | researchgate.net | |
| Acrylonitrile (B1666552) | Azeotropic behavior | Solution polymerization at 70°C, AIBN initiator | researchgate.net |
Table of Compounds
Synthesis and Microstructural Characterization of this compound Copolymers
The synthesis of copolymers incorporating this compound (TBTM) is primarily achieved through free-radical polymerization techniques. These methods allow for the combination of TBTM with a variety of other vinyl and acrylic monomers, leading to materials with tailored properties. The copolymerization behavior and the resulting microstructure of the polymer chains are critical factors that determine the final application performance of these materials.
Solution polymerization is a common method for synthesizing TBTM copolymers. In this process, TBTM and a comonomer are dissolved in a suitable solvent, and a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to start the polymerization reaction at a specific temperature. researchgate.netresearchgate.net For instance, copolymers of TBTM (M1) with monomers like cyclohexyl methacrylate, ethoxyethyl methacrylate, ethyl methacrylate, 2-hydroxyethyl methacrylate, and 2-hydroxypropyl methacrylate have been synthesized in solution at 55°C using AIBN as the initiator. researchgate.net Similarly, copolymerizations with methyl acrylate, ethyl acrylate, n-butyl acrylate, and acrylonitrile were conducted in solution at 70°C with the same initiator. researchgate.net
A key aspect of microstructural characterization is the determination of copolymer composition, which is often accomplished through tin analysis due to the presence of the tin atom in the TBTM monomer. researchgate.netmdpi.com This analysis provides the molar ratio of the different monomer units within the final copolymer.
Furthermore, the monomer reactivity ratios (r1 and r2) are calculated to understand the distribution of monomer units along the polymer chain. researchgate.net These ratios, determined using methods like the Fineman-Ross and Kelen-Tüdös methods, indicate the relative reactivity of each monomer toward the growing polymer chain radicals. researchgate.netijacskros.com An r1r2 product close to 1 suggests an ideal random copolymerization, where the monomers are incorporated randomly along the chain. researchgate.net A value less than 1 indicates a tendency for the monomers to alternate, while a value greater than 1 suggests a tendency toward block formation. For example, the copolymerization of TBTM with methyl methacrylate (MMA) behaves almost ideally. researchgate.net In contrast, copolymerization with butyl acrylate and acrylonitrile can form azeotropic copolymers, which have the same composition as the monomer feed. researchgate.net
The structural features of the resulting copolymers are confirmed using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. ijacskros.comresearchgate.net
| Comonomer (M2) | Polymerization Conditions | Reactivity Ratio (r1, TBTM) | Reactivity Ratio (r2, Comonomer) | r1 * r2 | Copolymer Type Indicated | Reference |
| Methyl Methacrylate (MMA) | 60°C | Data not available | Data not available | ~1 | Ideal/Random | researchgate.net |
| Styrene (ST) | 60°C | Data not available | Data not available | Data not available | Non-azeotropic | researchgate.net |
| Vinyl Acetate (VAC) | 60°C | Data not available | Data not available | Data not available | Azeotropic at ~80 mol-% TBTM | researchgate.net |
| Butyl Acrylate (BA) | 70°C, AIBN | Data not available | Data not available | Data not available | Azeotropic | researchgate.net |
| Acrylonitrile (ACN) | 70°C, AIBN | Data not available | Data not available | Data not available | Azeotropic | researchgate.net |
Table 1: Monomer Reactivity Ratios and Copolymerization Behavior of this compound (TBTM, M1) with Various Comonomers.
Fabrication of Block and Graft Copolymer Architectures Utilizing this compound Units
Beyond the synthesis of random copolymers, more complex and controlled polymer architectures such as block and graft copolymers incorporating this compound units have been developed. These advanced structures offer precise control over the material's properties and are fabricated using controlled radical polymerization techniques and other specialized methods.
Block Copolymers:
Block copolymers consist of two or more long sequences or "blocks" of different monomers. The synthesis of TBTM-containing block copolymers can be achieved using methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. smolecule.commdpi.com RAFT polymerization allows for the creation of polymers with well-defined molecular weights and narrow molecular weight distributions. nih.gov This technique is particularly useful for producing hydrolyzable block copolymers for applications like self-polishing marine coatings. smolecule.commdpi.com In a typical synthesis, a macro-chain transfer agent (macro-CTA) is used to initiate the polymerization of a second block containing TBTM and potentially other monomers. mdpi.com For example, amphiphilic diblock copolymers have been synthesized where one block is hydrophilic (e.g., polyethylene (B3416737) glycol) and the second block is a random copolymer of a hydrolyzable methacrylate and another monomer, which could include TBTM. mdpi.com This architecture is designed to control the hydrolysis rate in aqueous environments. smolecule.commdpi.com
Graft Copolymers:
Graft copolymers are produced when polymer chains of one type are attached as branches to a main polymer chain of another type. google.comnih.gov One method to create graft copolymers with TBTM is to initiate the polymerization of TBTM from active sites along a pre-existing polymer backbone. wm.edu For instance, graft copolymers have been synthesized by reacting TBTM with chlorinated rubber, where the polymerization is initiated to form TBTM polymer branches on the chlorinated rubber backbone. researchgate.net Characterization of such graft copolymers involves IR, 1H-NMR, and thermal analysis (TGA) to confirm the successful grafting. researchgate.net
Another approach involves the "grafting through" method, where a macromonomer (a polymer chain with a polymerizable end group) is copolymerized with another monomer. google.com While not specifically detailed for TBTM in the provided results, this methodology is a standard route for creating graft copolymers. A TBTM-containing macromonomer could be synthesized and then copolymerized with a monomer like methyl methacrylate to form a PMMA backbone with poly(TBTM) grafts.
The synthesis of graft copolymers can also be initiated from structural defects in a polymer backbone. For example, a method involving the abstraction of chlorine atoms from poly(vinyl chloride) (PVC) by a tributyltin free radical in the presence of a monomer can create PVC graft copolymers. wm.edu This demonstrates the utility of tributyltin chemistry in initiating graft polymerization from a polymer backbone.
| Copolymer Architecture | Synthesis Method | Key Features | Example Monomers/Polymers Involved | Reference |
| Block Copolymer | RAFT Polymerization | Well-defined molecular weight, narrow polydispersity, controlled hydrolysis. | Polyethylene glycol, this compound, Methyl Methacrylate. | smolecule.commdpi.com |
| Graft Copolymer | Free-Radical Grafting | Branches of one polymer attached to a different main chain. | Chlorinated Rubber, this compound. | researchgate.net |
| Graft Copolymer | Initiation from Backbone | Utilizes active sites or defects on a polymer backbone to grow grafts. | Poly(vinyl chloride), Tributyltin radical, various vinyl monomers. | wm.edu |
Table 2: Methodologies for Fabricating Block and Graft Copolymers with this compound Units.
Advanced Characterization Techniques for Tributyltin Methacrylate Monomers and Polymeric Materials
Spectroscopic Probes for Molecular Structure Elucidation of Tributyltin Methacrylate (B99206) Species
Spectroscopic techniques are indispensable for elucidating the molecular architecture of tributyltin methacrylate and its polymers. By interacting with the molecules and detecting the resulting energy changes, these methods provide detailed information about the atomic and molecular composition, bonding, and structural arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy in the Analysis of this compound and Its Polymers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and its polymers. ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR are particularly informative.
¹H NMR spectroscopy allows for the identification and quantification of the different proton environments within the molecule. For instance, the protons of the butyl groups attached to the tin atom exhibit characteristic chemical shifts, as do the protons of the methacrylate backbone. In studies of copolymers, such as those with methyl methacrylate (MMA), ¹H NMR can be used to determine the monomer conversion rates during polymerization. researchgate.netwiley-vch.de
¹³C NMR provides detailed information about the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbonyl carbon, the olefinic carbons of the methacrylate group, and the carbons of the butyl chains can be readily identified. spectrabase.com In polymeric systems, ¹³C NMR can provide insights into the tacticity (the stereochemical arrangement of the monomer units) of the polymer chain. acs.org
¹¹⁹Sn NMR is highly specific to the tin atom and provides valuable information about its coordination environment. The chemical shifts in ¹¹⁹Sn NMR spectra are sensitive to the number and nature of the groups attached to the tin atom. For this compound, the ¹¹⁹Sn chemical shift is indicative of a tetravalent tin center. vulcanchem.com
Table 1: Representative NMR Data for this compound and Related Compounds
| Nucleus | Compound/Polymer | Chemical Shift (δ) Range (ppm) | Key Observations |
| ¹H NMR | This compound | 0.8-1.7 (butyl protons), 1.9 (methyl protons), 5.5-6.1 (vinyl protons) | Allows for the identification of the different functional parts of the monomer. |
| ¹³C NMR | Poly(this compound) | 13-30 (butyl carbons), 18 (methyl carbon), 125-135 (vinyl carbons), 170-175 (carbonyl carbon) | Provides detailed information on the carbon backbone and side chains. |
| ¹¹⁹Sn NMR | This compound | -100 to -200 | Confirms the tetravalent coordination environment of the tin atom. vulcanchem.com |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group and Linkage Identification in this compound Systems
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying functional groups and chemical bonds within this compound and its polymers.
FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum shows characteristic absorption bands corresponding to specific functional groups. In this compound, key vibrational bands include the C=O stretching of the ester group, the C=C stretching of the methacrylate double bond, and the Sn-C stretching of the tributyltin moiety. nih.govwiley.comresearchgate.net The polymerization of TBTM can be monitored by observing the decrease in the intensity of the C=C stretching band. nih.gov
Raman spectroscopy provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and can be used to study the polymer backbone and the tin-carbon bonds. nih.govrsc.org For instance, the C=C stretching vibration in the methacrylate group gives a strong Raman signal. nih.gov
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Significance |
| C=O Stretch | ~1720-1740 | FTIR, Raman | Characteristic of the ester functional group. |
| C=C Stretch | ~1630-1640 | FTIR, Raman | Indicates the presence of the methacrylate double bond. nih.gov |
| Sn-C Stretch | ~500-600 | FTIR, Raman | Confirms the presence of the tributyltin group. |
| CH₃, CH₂ Bending | ~1380-1460 | FTIR, Raman | Related to the alkyl chains of the butyl groups. |
Note: Peak positions can be influenced by the physical state of the sample and its chemical environment.
Mass Spectrometry (MS) for Molecular Weight Distribution and Fragmentation Analysis of this compound Oligomers and Polymers
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural information of molecules by measuring their mass-to-charge ratio. For the analysis of this compound and its polymers, MS can be used to determine the molecular weight distribution of oligomers and to analyze fragmentation patterns, which can help in structural elucidation.
Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly useful for the analysis of polymers. This method allows for the determination of the molecular weight of individual polymer chains, providing a detailed picture of the molecular weight distribution. wiley-vch.de
Electron Impact (EI) MS can be used to study the fragmentation of the this compound monomer, providing insights into its structure. The fragmentation pattern typically shows the loss of butyl groups and other characteristic fragments.
Chromatographic Separations and Quantitative Analysis of this compound and Related Compounds
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its derivatives, especially in complex matrices. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in this compound Research
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common chromatographic techniques used in the analysis of organotin compounds.
GC is suitable for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is often required to convert it into a more volatile form. pjoes.comchromatographyonline.com Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt₄) or Grignard reactions. nih.gov The separation is typically performed on a capillary column, and various detectors can be used for detection, such as a Flame Ionization Detector (FID) or a Flame Photometric Detector (FPD), which is selective for tin. wiley.compjoes.comresearchgate.net
HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC. For this compound, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. cmes.org One of the advantages of HPLC is that it often does not require derivatization. wiley.com Size-Exclusion Chromatography (SEC), a type of HPLC, is particularly useful for determining the molecular weight distribution of poly(this compound). vulcanchem.comnist.gov
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization of this compound Contaminants and Derivatives
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, offer enhanced analytical power for the characterization of this compound and its related compounds. researchgate.netrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of MS. wiley.comresearchgate.netsjp.ac.lk This technique allows for the definitive identification of this compound and its degradation products, even at trace levels. nih.gov The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint."
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is increasingly used for the analysis of organotin compounds. nih.govnih.gov It combines the separation power of HPLC with the sensitivity and selectivity of MS. LC-MS is particularly useful for the analysis of non-volatile and thermally labile compounds, and it can be used to analyze this compound directly without derivatization. nih.gov A highly sensitive and selective method for organotin analysis is High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). wiley.comwiley.comresearchgate.net
Table 3: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Separation Principle | Detection Principle | Derivatization Required | Key Applications |
| GC-MS | Differential partitioning between a gas mobile phase and a liquid or solid stationary phase. | Mass-to-charge ratio of ionized molecules and their fragments. | Often yes, to increase volatility. | Identification and quantification of volatile derivatives and degradation products. wiley.comresearchgate.netsjp.ac.lk |
| LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Mass-to-charge ratio of ionized molecules. | Often no. | Analysis of non-volatile monomers, polymers, and contaminants. nih.govnih.gov |
| HPLC-ICP-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Atomic mass of tin isotopes. | No. | Highly sensitive and element-specific speciation analysis. wiley.comwiley.comresearchgate.net |
Thermal Analysis of Poly(this compound) and Related Copolymers
Thermal analysis techniques are fundamental in determining the operational limits and degradation behavior of polymeric materials. For polymers containing this compound, these methods reveal critical data on thermal stability and phase transitions.
Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability of polymers by continuously measuring mass changes as a function of temperature in a controlled atmosphere. tainstruments.comtainstruments.com This method is instrumental in determining the onset of decomposition, identifying distinct degradation stages, and quantifying the residual mass at elevated temperatures. researchgate.net
For polymethacrylates, thermal degradation is a complex process that often occurs in multiple steps. Studies on analogous polymers, such as poly(methacrylic acid), reveal an initial mass loss due to the release of physically absorbed water, followed by anhydride (B1165640) formation at higher temperatures, and subsequent depolymerization and degradation of the polymer backbone to form a carbonaceous residue. researchgate.net The thermal degradation of poly(methyl methacrylate) (PMMA) has been shown to proceed via an unzipping radical chain reaction, and its stability can be significantly enhanced through cross-linking. scribd.com
In the context of TBTMA-containing polymers, TGA is a key method used to study their thermal behavior and stability. marquette.eduazonano.com The analysis provides crucial data on how the incorporation of the bulky, tin-containing side group influences the degradation profile compared to conventional methacrylates. The degradation pattern can reveal the temperatures at which the ester group and the polymer backbone decompose, offering insights into the material's service temperature and lifetime. tainstruments.com
The following table illustrates a representative multi-stage degradation profile for a methacrylate-based polymer as identified by TGA, which is analogous to the analysis performed on this compound polymers.
| Degradation Stage | Typical Temperature Range (°C) | Description of Mass Loss Event |
|---|---|---|
| Stage 1 | 70 - 150 | Loss of physically retained water or volatile impurities. nanoscientific.org |
| Stage 2 | 150 - 300 | Initial decomposition, often involving side-chain reactions or scission of weak links. researchgate.netscribd.com |
| Stage 3 | 300 - 450 | Major degradation of the polymer backbone (depolymerization). scribd.com |
| Stage 4 | > 450 | Degradation of remaining fragments to form stable char. researchgate.net |
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nanoscientific.org It is widely used to detect and quantify thermal transitions such as the glass transition temperature (Tg), melting, and crystallization. azonano.comnanoscientific.org The glass transition is a critical parameter for polymers, as it defines the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state.
For poly(this compound) (PTBTMA) and its copolymers, DSC is employed to determine their glass transition temperatures. Research has shown that the Tg for PTBTMA prepared by interfacial reaction is -7°C. researchgate.net This value is significantly influenced by the large tributyltin side groups. When copolymerized, the Tg of the resulting material can be tailored. For instance, an equimolar copolymer of tributyltin acrylate (B77674) and this compound exhibits a Tg of -8°C. researchgate.net It is suggested that the glass transition in these polymers is primarily associated with the motion of the tributyltin groups. researchgate.net For more complex systems, advanced techniques like Modulated Temperature DSC (MTDSC) can be used to achieve higher sensitivity and resolve overlapping thermal events. rsc.org
The table below summarizes the glass transition temperatures for poly(this compound) and a related copolymer.
| Polymer | Glass Transition Temperature (Tg) |
|---|---|
| Poly(this compound) | -7°C researchgate.net |
| Poly(tributyltin acrylate-co-tributyltin methacrylate) (1:1) | -8°C researchgate.net |
Microscopic and Morphological Investigations of this compound-Based Composites and Films
Microscopy techniques are essential for visualizing the surface and internal structure of materials from the micro- to the nanoscale. For TBTMA-based materials, which are often used as coatings, these investigations are critical for understanding performance.
Electron microscopy, encompassing both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution imaging of material structures. SEM scans a focused electron beam over a surface to create detailed images of its topography and composition. researchgate.net It is particularly useful for examining the surface morphology, homogeneity, and cross-section of polymer coatings. mdpi.comsci-hub.sekit.edu TEM, on the other hand, transmits electrons through an ultra-thin specimen to provide information about the internal structure, such as the dispersion of components in a composite. nih.gov
These techniques are explicitly used in the characterization of graft copolymers containing this compound. marquette.edu In the broader application area of antifouling paints, where TBTMA was historically a key component, SEM is a powerful tool for studying the changes that occur on the coating surface after immersion in seawater, including erosion and the distribution of active molecules. mdpi.com For example, SEM analysis of self-polishing antifouling coatings can reveal a smooth surface after immersion and a leached layer in the cross-section. mdpi.com Similarly, SEM has been used to assess the efficiency of nanocomposite coatings against seawater corrosion by imaging the surface before and after exposure. TEM analysis of related polymethacrylate (B1205211) tribochemical films has revealed how organic elements can penetrate and mix with a steel substrate, creating an interlocking appearance at the interface. nih.gov
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. kit.edu It operates by scanning a sharp probe attached to a cantilever over the sample surface and measuring the forces between the tip and the surface. rsc.org A key advantage of AFM is its ability to image non-conducting polymer surfaces without special preparation and to measure local mechanical properties like roughness, adhesion, and elastic modulus. researchgate.netrsc.org
In the study of polymer films, AFM is invaluable for characterizing surface morphology and roughness. kit.edu For instance, studies on poly(methyl methacrylate) films, a close structural analog to PTBTMA, have used AFM to measure root mean square (rms) roughness and observe surface features. Advanced AFM modes can provide nanomechanical property mapping, distinguishing between different components in a polymer blend based on their hardness or adhesion. rsc.org This capability is crucial for understanding the phase separation and domain structure in TBTMA-based copolymers and composites. researchgate.net While specific AFM studies on TBTMA are not widely published, the technique is broadly applied to characterize analogous polymer systems and antifouling surfaces, making it a vital tool for the nanoscale investigation of this compound materials. researchgate.netresearchgate.net
Mechanistic Investigations of Functional Performance in Tributyltin Methacrylate Derived Systems
Elucidation of Antifouling Action Mechanisms in Tributyltin Methacrylate-Containing Coatings
The renowned efficacy of tributyltin methacrylate (B99206) (TBTMA) in marine antifouling coatings stems from sophisticated physicochemical and biological mechanisms. These systems were engineered to provide long-term protection against the settlement and proliferation of marine organisms on submerged surfaces. The primary action involves the controlled release of highly toxic tributyltin (TBT) moieties from a polymer matrix, a process that has been extensively studied to understand its kinetics and the resulting surface interactions that prevent biofouling.
Controlled Release Kinetics and Diffusion Pathways of Organotin Moieties from Poly(this compound) Matrices
The cornerstone of poly(this compound) (pTBTMA) antifouling systems is the controlled release of the organotin biocide. This is achieved through the design of self-polishing copolymers. mdpi.com In these coatings, the TBTMA is copolymerized with other monomers, such as methyl methacrylate. researchgate.net The resulting polymer has a backbone with tributyltin groups attached via hydrolytically unstable ester linkages. epa.gov
When immersed in slightly alkaline seawater (pH 8.0-8.3), the ester bond connecting the TBT moiety to the polymer backbone undergoes hydrolysis. epa.govrsc.org This chemical reaction cleaves the TBT group, releasing it into the water at the coating's surface, and leaves behind a hydrophilic polymethacrylic acid backbone. This now-soluble surface layer gradually erodes or "polishes" away with the movement of water, exposing a fresh, unhydrolyzed layer of the pTBTMA copolymer. rhhz.netmdpi.com This continuous and controlled surface renewal ensures a steady, near-zero-order release rate of the biocide over long periods, making the coatings effective for five years or more. researchgate.netmst.dk
The release rate is not static but is governed by several environmental and formulation factors. Key variables include the composition of the polymer, water temperature, salinity, and pH. By altering the polymer's water absorption characteristics and the ratio of TBTMA to other comonomers, the release rate can be precisely controlled. epa.govresearchgate.net
Table 1: Research Findings on Factors Influencing Tributyltin Release from Methacrylate-Based Coatings This interactive table summarizes key factors that modulate the release kinetics of organotin moieties from the polymer matrix.
| Factor | Influence on Release Rate | Underlying Mechanism | Supporting Research Insights |
|---|---|---|---|
| Copolymer Composition | Modulatable | The ratio of hydrophobic TBTMA to more hydrophilic comonomers (e.g., methyl methacrylate, butyl acrylate) affects the polymer's overall hydrophilicity, water absorption, and susceptibility to hydrolysis. researchgate.netepa.govresearchgate.net | Varying monomer ratios allows for the creation of coatings with tailored service lives and polishing rates. researchgate.netresearchgate.net |
| Seawater pH | Increases with higher pH | The hydrolysis of the organotin ester linkage is a base-catalyzed reaction. The typical alkalinity of seawater (pH 8.0-8.3) promotes this reaction. rsc.orgmdpi.com | The rate of hydrolysis and subsequent biocide release is directly linked to the pH of the surrounding water. rsc.org |
| Salinity | Generally increases with higher salinity | Changes in ionic strength can influence the swelling characteristics of the polymer matrix and affect the solubility of the reaction byproducts. iscientific.org | TBT sorption and desorption processes, which are related to its availability, are influenced by both pH and salinity. iscientific.org |
| Water Temperature | Increases with higher temperature | Higher temperatures accelerate the rate of the chemical hydrolysis reaction, leading to a faster release of the TBT biocide. rsc.org | Seawater temperature fluctuations throughout the year can impact the performance and longevity of the coating. rsc.org |
Surface Interactions and Physico-Chemical Mechanisms of Fouling Resistance in this compound Systems
The antifouling performance of TBTMA systems is a dual-action process, combining biocidal toxicity with specific surface properties. The primary mechanism is the creation of a toxic boundary layer at the coating-water interface due to the steady release of TBT. This thin layer is highly toxic to the larval and spore stages of a wide range of marine organisms, preventing their settlement and growth. mdpi.com
Research into Biocidal Efficacy Mechanisms of this compound within Polymer Formulations
The extreme toxicity of tributyltin to marine life is the foundation of its use as an antifouling agent. Research has delved into the molecular-level interactions and metabolic disruptions that account for its broad-spectrum biocidal activity.
Molecular-Level Interactions of Organotin Compounds with Biological Interfaces
Once released from the polymer matrix, tributyltin compounds, being lipophilic, can readily partition into and traverse the lipid bilayers of biological membranes. nih.govcore.ac.uk Their toxicity is largely attributed to their action on membranes, particularly the inner mitochondrial membrane. nih.govbenthambooks.com Studies using model membranes have shown that organotins are located near the lipid/water interface and alter the physical organization of the membrane. nih.govnih.gov
TBT disrupts crucial membrane functions, most notably by interfering with ion gradients. It has been shown to inhibit oxidative phosphorylation by acting as an ionophore, exchanging chloride or hydroxide (B78521) ions across the mitochondrial membrane. nih.gov This dissipates the vital proton gradient necessary for the enzyme ATP synthase to produce ATP, the main energy currency of the cell. This uncoupling of energy production leads to cellular dysfunction and ultimately, cell death. mst.dknih.gov
Enzyme Kinetic Studies and Metabolic Pathway Perturbations Induced by this compound
Beyond its effects on membrane potential, TBT directly inhibits key enzymes. A primary target is the F1F0-ATP synthase enzyme itself. pnas.orgtandfonline.com TBT binds to the F0 subunit of the enzyme, which forms the ion channel, effectively blocking its function and halting ATP synthesis. pnas.orgnih.gov This inhibition occurs at very low, nanomolar concentrations. pnas.org
TBT's inhibitory action is not limited to ATP synthase. It can bind to sulfur-containing amino acid residues, such as cysteine, in various proteins, disrupting their function. inchem.org This leads to the inhibition of other critical enzyme systems, including cytochrome P450, which is involved in the metabolism of foreign compounds. mst.dkwikipedia.org The widespread disruption of enzyme function and metabolic pathways, from energy production to detoxification, explains the potent and broad-spectrum biocidal efficacy of tributyltin against diverse marine organisms. benthambooks.comresearchgate.net
Degradation Mechanisms and Durability of this compound Polymers in Environmental Contexts
The durability of TBTMA-based coatings is a key aspect of their design, intended to provide multi-year protection. However, the eventual degradation of the polymer and the fate of the released TBT in the environment are critical considerations. The polymer backbone of TBTMA coatings degrades very slowly, primarily through abiotic processes like photodegradation from sunlight. mst.dk
The active biocide, tributyltin, undergoes a stepwise degradation in the aquatic environment. This process, known as dealkylation, involves the sequential loss of butyl groups, transforming TBT into dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and finally to less toxic inorganic tin. mst.dkepa.gov This degradation can be mediated by both abiotic factors (photolysis) and, more importantly, by microbial action (biodegradation). epa.govepa.gov However, these degradation processes can be slow, with half-lives for TBT in water ranging from days to weeks and significantly longer in sediments, where it tends to accumulate. epa.govepa.gov The persistence of TBT and its degradation products has been a major factor in its environmental impact. mdpi.comresearchgate.net
Hydrolytic Cleavage Pathways of this compound Ester Bonds
The functional efficacy of self-polishing antifouling coatings derived from this compound (TBTMA) is fundamentally dependent on the controlled hydrolysis of the ester bond linking the tributyltin (TBT) moiety to the polymer backbone. This cleavage mechanism ensures the gradual release of the active biocidal compound, tributyltin, from the paint matrix into the surrounding aquatic environment. The process is primarily a chemical hydrolysis of the organotin ester linkage inchem.org.
The hydrolysis of the ester bond in poly(this compound) and its copolymers is susceptible to base-catalyzed hydrolysis, with the rate increasing at higher pH levels nih.govnih.gov. In the marine environment, which is typically slightly alkaline (pH ~8.1), conditions are favorable for this reaction. The cleavage of the tin-carbon bond, in contrast, does not occur significantly under normal environmental pH conditions inchem.org. The reaction results in the formation of methacrylic acid and the release of the tributyltin cation nih.gov.
Research into the hydrolysis of various methacrylate esters in polymeric systems confirms that the ester linkage is the primary site of hydrolytic instability, a feature intentionally exploited in the design of TBTMA-based antifouling systems nih.govresearchgate.net. The rate of this reaction is critical; it must be slow enough to provide long-term protection but fast enough to prevent the settlement of fouling organisms.
Table 1: Factors Influencing Hydrolytic Cleavage of TBTMA Ester Bonds
| Factor | Influence on Hydrolysis Rate | Mechanism | Reference(s) |
| pH | Increases with higher pH | Base-catalyzed hydrolysis of the ester linkage is more efficient under alkaline conditions typical of seawater. | nih.govnih.gov |
| Copolymer Composition | Varies | The inclusion of hydrophilic or hydrophobic comonomers alters water uptake into the polymer matrix, thereby affecting the accessibility of ester bonds to water molecules. | jst.go.jpacs.org |
| Polymer Structure | Varies | The tacticity (isotactic, syndiotactic, atactic) of the polymer chain can influence the steric accessibility of the ester groups, potentially affecting the hydrolysis rate. | acs.orgacs.org |
| Temperature | Increases with higher temperature | Higher temperatures increase the kinetic energy of reacting molecules, accelerating the rate of the chemical hydrolysis reaction. | acs.org |
Photolytic and Oxidative Degradation Processes of Poly(this compound) in Aquatic Environments
Once tributyltin is released from the polymer matrix via hydrolysis, it and the remaining polymer backbone are subject to further degradation in the aquatic environment. The degradation of organotin compounds like TBT is a complex process involving abiotic and biotic pathways, with photolytic (light-induced) and oxidative processes being significant contributors cdc.gov.
Photodegradation is a primary abiotic pathway for the breakdown of TBT in sunlit surface waters neptjournal.com. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the tin-carbon bonds cdc.govwho.int. The degradation of TBT occurs through a sequential loss of butyl groups, a process known as dealkylation or debutylation. This transforms the highly toxic tributyltin into progressively less toxic compounds: dibutyltin (DBT), then monobutyltin (MBT), and ultimately to inorganic tin (Sn) epa.govethz.chresearchgate.net. The half-life for TBT photolysis in sunlight has been reported to be greater than 89 days, though this is highly dependent on environmental conditions epa.gov. Heterogeneous photocatalysis, for example in the presence of titanium dioxide (TiO2), can dramatically accelerate this degradation, with studies showing near-complete TBT degradation in water within 30 minutes of treatment nih.gov.
The polymer backbone, typically a polymethacrylate (B1205211) chain, also undergoes degradation. For polymers with a carbon-carbon backbone, UV radiation and oxygen are the most critical factors initiating degradation, which proceeds via photo-initiated oxidative pathways semanticscholar.org. This process involves the formation of free radicals, leading to chain scission and the creation of smaller polymer fragments semanticscholar.org. These smaller fragments are then more susceptible to further biodegradation semanticscholar.org.
Environmental factors significantly influence these degradation processes. Dissolved organic matter (DOM), for instance, can have a dual role: it can act as a photosensitizer, producing reactive oxygen species (ROS) like hydroxyl radicals that enhance degradation, or it can inhibit photolysis by absorbing UV light (light screening effect) or quenching excited states of the pollutant acs.orgnih.gov. The presence of microplastics can also affect TBT photodegradation by providing surfaces for adsorption and potentially generating ROS, though they can also scatter light, reducing degradation rates researchgate.net.
Table 2: Degradation of Tributyltin in Aquatic Environments
| Degradation Pathway | Key Processes | Primary Products | Influencing Factors | Reference(s) |
| Abiotic (Photolysis) | UV light absorption, sequential cleavage of Sn-C bonds. | Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin. | Light intensity, water depth, presence of photosensitizers (e.g., TiO2, DOM), light screening. | cdc.govneptjournal.comnih.gov |
| Biotic | Microbial action (bacteria, algae, fungi) under aerobic or anaerobic conditions. | Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin. | Microbial community composition, oxygen availability, temperature, nutrient levels. | epa.govethz.chresearchgate.net |
| Chemical | Oxidative cleavage. | Dibutyltin (DBT), Monobutyltin (MBT). | Presence of oxidants, reactive oxygen species. | cdc.govsemanticscholar.org |
Mechanisms of Adhesion and Film Formation for this compound Coatings on Substrates
The performance of a this compound-based coating is contingent not only on its antifouling chemistry but also on its physical properties, specifically its ability to form a durable, continuous film that adheres strongly to the substrate.
The mechanism of film formation from polymeric coatings, which are often applied as solutions or dispersions, is a critical process. When applied as a liquid, the volatile solvent evaporates, forcing the polymer chains or dispersed particles into close contact researchgate.netnih.gov. For dispersions, this is followed by a coalescence step, where the individual polymer spheres deform and fuse to form a continuous, solid film kinampark.com. The driving force for this coalescence is the capillary pressure exerted as the water evaporates from the interstitial spaces between particles kinampark.com. The polymer chains then interact and entangle, creating a solid matrix that adheres to the substrate surface researchgate.netnih.gov. The final properties of the film depend on factors like the polymer's glass transition temperature and the conditions during drying, such as temperature and humidity researchgate.net.
Adhesion is the process by which the formed polymer film bonds to the substrate, such as a ship's hull. This is a complex phenomenon governed by several interfacial forces, including physical adsorption, electrostatic interactions, and chemical bonding. For TBTMA coatings, achieving robust adhesion is crucial for longevity and to prevent delamination. The formulation of the coating is often complex, including not just the TBTMA copolymer but also other resins, pigments, and fillers mdpi.com. For example, polyurethane or epoxy components can be included to improve mechanical properties and enhance adhesion to the substrate mdpi.comwiley.com.
Surface preparation of the substrate is paramount for good adhesion. A properly cleaned and primed surface ensures intimate contact between the coating and the substrate, maximizing the forces of adhesion acs.org. The chemical nature of both the polymer and the substrate surface plays a defining role. The presence of functional groups in the polymer that can interact with the substrate surface can significantly improve bond strength acs.org. In the context of TBTMA copolymers, the composition can be adjusted to balance antifouling performance with essential physical properties like flexibility, hardness, and adhesion acs.org.
Table 3: Key Factors in Film Formation and Adhesion of TBTMA Coatings
| Process | Factor | Description | Reference(s) |
| Film Formation | Solvent Evaporation | The removal of the volatile solvent brings polymer chains/particles into close proximity, initiating film formation. | researchgate.netnih.gov |
| Polymer Coalescence | For dispersions, capillary forces drive the fusion of polymer particles into a continuous film. | kinampark.com | |
| Polymer Composition | The type of polymer and comonomers determines the physical properties (e.g., hardness, flexibility) of the resulting film. | acs.orgdtic.mil | |
| Adhesion | Substrate Preparation | A clean, properly prepared surface is essential for maximizing contact and interfacial bonding. | acs.org |
| Coating Formulation | Additives and other resins (e.g., epoxies, polyurethanes) are often included to improve adhesion and mechanical strength. | mdpi.comwiley.com | |
| Interfacial Chemistry | Chemical and physical interactions (e.g., hydrogen bonding, van der Waals forces) between the polymer and the substrate surface determine adhesion strength. | acs.orgijariit.com |
Environmental Chemistry, Ecotoxicology, and Analytical Monitoring of Tributyltin Methacrylate
Environmental Distribution, Transport, and Partitioning of Tributyltin Methacrylate (B99206) in Aquatic and Terrestrial Systems
Once released into the aquatic environment from sources like antifouling paints, tributyltin methacrylate hydrolyzes, releasing the active tributyltin (TBT) cation. nih.gov The distribution of TBT is largely governed by its physicochemical properties, particularly its low water solubility and lipophilic (fat-soluble) character. healthandenvironment.orginchem.org These properties cause TBT to readily adsorb onto suspended particulate matter and sediments. inchem.orgfrontiersin.org Consequently, while TBT may degrade in the water column within days to weeks, sediments act as a major sink and long-term reservoir, where its half-life can extend to several years or even decades. frontiersin.org High concentrations of TBT are frequently found in the water, sediment, and biota near areas with significant shipping and boating activity, such as marinas, harbors, and dry docks. inchem.org
In the atmosphere, this compound can exist in both vapor and particulate phases. nih.gov The vapor phase is subject to degradation by photochemically-produced hydroxyl radicals and ozone, with estimated atmospheric half-lives of approximately 6 hours and 1 day, respectively. nih.gov
The strong tendency of TBT to bind to solid matrices is a critical factor in its environmental persistence. ospar.org Due to its hydrophobic nature, TBT partitions from the water column and adsorbs onto sediment and soil particles. healthandenvironment.orginchem.org This process is influenced by several environmental factors:
pH: The adsorption of TBT is pH-dependent. Maximum sorption is often observed around pH 6, which is attributed to an optimal balance between the cationic TBT+ species and the negatively charged surfaces of sediment particles. nih.gov At a pH below its pKa of 6.25, TBT exists predominantly as the TBT+ cation, which favors desorption. researchgate.net
Salinity: Salinity affects TBT speciation and its interaction with sediment. Increased salinity has been shown to reduce TBT sorption at lower pH levels (4 and 6) but enhance it at a higher pH of 8. nih.gov
Organic Carbon Content: Sediments with higher total organic carbon (TOC) content generally exhibit a greater capacity for TBT adsorption. nih.gov This is due to the partitioning of TBT into the organic matter.
Clay Minerals: The type and amount of clay minerals, such as illite, kaolinite, and montmorillonite, also control the adsorption mechanism due to their surface properties and cation exchange capacity. researchgate.net
Desorption can occur when contaminated sediments interact with clean water, potentially re-releasing TBT into the water column and making it bioavailable again. frontiersin.orgresearchgate.net However, aging effects in sediments can reduce the reversibility of sorption, making the compound less likely to be released over time. nih.gov
| Parameter | Value Range | Conditions | Reference |
|---|---|---|---|
| Distribution Coefficient (Kd) | 6.1 - 5210 L/kg | Dependent on pH and salinity in artificial seawater. | nih.gov |
| Distribution Coefficient (Kd) | 29 - 70 L/kg | At pH 8 (typical for marine systems). | researchgate.net |
| Desorption Distribution Coefficient (Kd) | 5100 - 9400 L/kg | From contaminated marina sediment, suggesting reduced reversibility. | nih.gov |
| Organic Carbon-Water Partitioning Coefficient (Koc) | 300 - 150,000 L/kg | Reported range in various studies. | ospar.org |
Tributyltin is readily taken up by aquatic organisms, leading to significant bioaccumulation. inchem.org Its lipophilic nature facilitates its accumulation in fatty tissues. healthandenvironment.org Organisms can absorb TBT directly from the water (bioconcentration) or through the consumption of contaminated food (biomagnification). inchem.org Uptake from food is considered a more significant pathway than direct uptake from water. inchem.org
Metabolism of TBT is slower in lower organisms, particularly mollusks, compared to mammals, which increases their capacity for bioaccumulation. healthandenvironment.orgnih.gov This leads to high bioconcentration factors (BCFs) in many aquatic species. For example, oysters have been observed to bioaccumulate TBT by a factor of 1000 to 6000. orst.edu This accumulation poses a risk not only to the organisms themselves but also to higher trophic levels, including humans, through the consumption of contaminated seafood. healthandenvironment.org
| Organism | BCF Value | Reference |
|---|---|---|
| Fish (Calculated Estimate) | 266 | nih.gov |
| Oysters | 1000 - 6000 | orst.edu |
| Molluscs and Fish (General) | Up to 7000 (Lab Studies) | inchem.org |
| Microorganisms | 100 - 30,000 | inchem.org |
Biotransformation and Abiotic Degradation Pathways of this compound in Natural Environments
The persistence of tributyltin in the environment is determined by the interplay of biotic and abiotic degradation processes. These pathways involve the sequential cleavage of butyl groups from the tin atom.
Biodegradation is a primary pathway for the breakdown of TBT in both water and sediment. researchgate.net Various microorganisms, including bacteria, microalgae, and fungi, are capable of degrading TBT under both aerobic and anaerobic conditions. ijrar.orgmst.dk The process occurs through sequential debutylation, where TBT is transformed into less toxic metabolites: dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and finally to inorganic tin. nih.govmdpi.com
Several bacterial strains, such as Pseudomonas stutzeri and Shewanella putrefaciens, have been identified as capable of resisting and transforming TBT. nih.govresearchgate.net The rate of biodegradation is influenced by numerous factors, including the microbial population density, temperature, pH, salinity, and the amount of organic matter present. ijrar.org In sediments, the degradation rate can be significantly slower than in the water column, with half-lives ranging from several months to years. nih.govusgs.gov For instance, studies in freshwater riverbed sediments showed TBT half-lives of 28 days in organic-rich sediment and 78 days in organic-poor, sandy sediment. usgs.gov
Abiotic processes also contribute to the degradation of this compound and its derivatives.
Hydrolysis: this compound itself is an ester that can undergo hydrolysis in water, breaking down to form methacrylic acid and tributyltin hydroxide (B78521). nih.gov This reaction is a key step in releasing the biocidal TBT moiety into the environment.
Photodegradation: In surface waters, TBT is susceptible to photodegradation (photolysis) by sunlight. nih.gov The half-life for sunlight photolysis of TBT in distilled and lake water has been determined to be greater than 89 days. nih.gov However, the effectiveness of this process can vary significantly depending on water turbidity, depth, and the presence of other substances that absorb light. mst.dk The use of photocatalysts like titanium dioxide (TiO2) under UV irradiation has been shown to significantly accelerate the degradation of TBT in water and even in contaminated sediments. researchgate.netfao.org
Redox Reactions: While less documented for TBT specifically, redox reactions can influence the fate of many organic pollutants in sediments, though microbial processes are generally considered the dominant degradation pathway for organotins.
Ecotoxicological Research on Non-Target Organisms Exposed to this compound
Tributyltin is recognized as one of the most toxic substances deliberately introduced into the marine environment. epa.gov It has severe impacts on a wide array of non-target organisms, even at very low concentrations, often in the nanogram-per-liter (parts per trillion) range. epa.govresearchgate.net
The ecotoxicological effects of TBT are extensive and well-documented:
Mollusks: Gastropods (snails) are particularly sensitive. TBT is a potent endocrine disruptor, causing females to develop male sexual characteristics, a condition known as "imposex." healthandenvironment.orgresearchgate.net This can lead to sterility and population decline. In bivalves like oysters, TBT exposure causes shell malformations, reduced growth, and reproductive failure. orst.eduresearchgate.net The no-observed-effect level (NOEL) for the most sensitive oyster species is as low as 20 ng/L. inchem.org
Algae: As a biocide, TBT is highly toxic to marine algae, which form the base of the aquatic food web. It can inhibit cell survival and growth at concentrations as low as 0.33 to 1.03 µg/L. orst.edumst.dk
Crustaceans and Fish: TBT is highly toxic to many species of crustaceans and fish. orst.edu It can cause mortality, growth retardation, and developmental abnormalities. epa.govresearchgate.net
Microorganisms: TBT negatively affects the growth and metabolism of environmental bacteria and fungi, potentially disrupting important ecosystem functions like nutrient cycling. ijrar.org
These toxic effects highlight the significant ecological risk posed by the use of this compound and other TBT-containing compounds in antifouling applications. epa.gov
| Organism Group | Species | Effect | Concentration | Reference |
|---|---|---|---|---|
| Mollusks | Gastropods (e.g., Dog Whelk) | Imposex (endocrine disruption) | Low ng/L levels | healthandenvironment.orgresearchgate.net |
| Mollusks | Pacific Oyster (Crassostrea gigas) | Shell malformation, reduced growth | NOEL: ~20 ng/L | inchem.org |
| Algae | Marine unicellular algae | Inhibition of cell survival (72-hr EC50) | 0.33 - 1.03 µg/L | orst.edu |
| Birds | Japanese Quail | Reduced egg production and fertility | 375 ppm (dietary) | orst.edu |
| Insects | Bees | Toxic when housed in TBT-treated wood | N/A | inchem.org |
Sublethal Effects and Endocrine Disruption in Aquatic Fauna Induced by this compound
The primary toxic entity released from this compound is the tributyltin (TBT) moiety, a potent endocrine-disrupting chemical. epa.govnih.gov Its effects on aquatic organisms are observed at extremely low concentrations, often in the nanogram per liter (ng/L) range. nih.govresearchgate.net
One of the most well-documented sublethal effects is "imposex," the superimposition of male sexual characteristics onto female gastropods (snails). epa.govmdpi.com This phenomenon, which includes the development of a penis and vas deferens in females, can lead to sterility and reproductive failure, ultimately causing population decline. nih.govmedecine-maritime.fr TBT is considered a leading example of an endocrine-disrupting chemical, with its mechanism thought to involve the elevation of testosterone (B1683101) levels. epa.gov This effect has been observed in numerous gastropod species at TBT concentrations as low as 1 ng/L. mdpi.com
Beyond imposex, TBT induces a range of other sublethal effects across various aquatic fauna. In mollusks, exposure can lead to reduced growth and shell calcification defects in oysters. researchgate.net Studies on fish larvae, such as the striped bass (Morone saxatilis), have shown significant reductions in survival at TBT concentrations of 0.766 µg/L, with changes in growth parameters observed at even lower levels (0.067 µg/L). nih.gov The primary endocrine mechanism of action for TBT involves interactions with nuclear receptors like the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), which alters a variety of reproductive, developmental, and metabolic pathways. nih.gov
| Organism Group | Species | Sublethal Effect | Effective Concentration | Source |
|---|---|---|---|---|
| Gastropods | Nucella lapillus (Dogwhelk) | Imposex (development of male characteristics in females) | >1 ng/L | mdpi.com |
| Bivalves | Crassostrea gigas (Pacific Oyster) | Shell malformations and reduced growth | ~10 ng/L | researchgate.net |
| Fish | Morone saxatilis (Striped Bass) | Reduced larval survival and altered growth | 0.067 - 0.766 µg/L | nih.gov |
| Abalone | Haliotis madaka | Abnormal larval shell development (48-h EC50) | 0.16 µg/L | researchgate.net |
Community-Level Ecological Impacts and Ecosystem Perturbations Attributed to this compound Contamination
The profound toxicity of TBT at the individual organism level translates into significant community- and ecosystem-wide perturbations. The high sensitivity of certain species, particularly mollusks, makes them vulnerable to local extinction in contaminated areas, leading to shifts in community structure. researchgate.netnih.gov
Field studies have directly linked TBT contamination from sources like boat maintenance facilities to declines in local populations of sensitive invertebrates. For instance, in an intertidal mangrove forest in the Hastings River, Australia, areas near a TBT waste disposal site showed significantly reduced abundance of oysters (Saccostrea commercialis) and gastropods (Bembicium auratum) compared to upstream and downstream locations. nih.gov Oyster cover near the contaminated site was as low as 0-5%, compared to 25-50% in less affected areas. nih.gov Similarly, gastropod populations at the disposal site were only 7% of those found at the downstream location. nih.gov
Because TBT is toxic to a broad spectrum of organisms, from primary producers like phytoplankton to invertebrates and fish, its presence can disrupt entire aquatic food webs. researchgate.net The decline of key species, such as grazing snails or filter-feeding bivalves, can lead to cascading effects, altering the ecological balance of the affected habitat. Sediments act as a long-term reservoir for TBT, slowly releasing the compound back into the water column and prolonging its impact on benthic and pelagic communities even after the initial source of pollution has been controlled. medecine-maritime.frfrontiersin.org
| Location / Study | Affected Community | Observed Ecological Impact | Source |
|---|---|---|---|
| Hastings River, NSW, Australia | Intertidal mangrove fauna | Significant decline in oyster and gastropod abundance correlated with bioavailable TBT. | nih.gov |
| Global Coastal Regions | Marine Gastropods | Widespread population declines due to reproductive failure caused by imposex. | researchgate.netmedecine-maritime.fr |
| Various Estuaries | Meiobenthic Communities | Alterations in the structure of small invertebrate communities within contaminated sediments. | plymouth.ac.uk |
Advanced Analytical Methodologies for Environmental Monitoring of this compound
Monitoring this compound, by measuring its active component TBT, in the environment is challenging due to its high toxicity at very low concentrations. nih.gov This necessitates highly sensitive and specific analytical methods capable of detecting TBT at trace (ng/L) and ultra-trace (pg/L) levels in complex matrices such as water, sediment, and biological tissues. nih.govnih.gov
Sample Preparation and Extraction Techniques for this compound Analysis in Environmental Samples
Proper sample preparation is a critical step to isolate TBT from the environmental matrix and remove interfering substances. The chosen technique depends on the sample type.
Water Samples: For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common. pjoes.comepa.gov LLE often involves acidifying the sample and using a nonpolar solvent (e.g., n-hexane) along with a complexing agent like tropolone (B20159) to extract the organotin compounds. nih.gov SPE provides a more streamlined approach where water is passed through a cartridge containing a solid sorbent that retains TBT, which is later eluted with a small volume of solvent. pjoes.comrsc.org
Sediment and Biota Samples: Extracting TBT from solid matrices is more complex. It often requires techniques like Soxhlet extraction, ultrasonic sonication, or microwave-assisted extraction using solvent mixtures such as toluene-methanol. nih.gov For tissue samples, the sample is first desiccated, often with anhydrous sodium sulfate, and frozen to lyse the cells before extraction. nih.gov
A crucial step for analysis by gas chromatography is derivatization . TBT compounds are not sufficiently volatile for GC analysis. Therefore, they are chemically modified to create more volatile derivatives. nih.govpjoes.com This is commonly achieved through ethylation using sodium tetraethylborate (NaBEt4) or by using Grignard reagents to form compounds like n-hexyltributyltin. nih.govpjoes.com After extraction and derivatization, a clean-up step, often using silica (B1680970) gel or florisil (B1214189) column chromatography, is employed to remove co-extracted matrix components that could interfere with the final analysis. nih.govpjoes.com
| Matrix | Extraction Technique | Common Reagents/Solvents | Derivatization Method | Source |
|---|---|---|---|---|
| Water | Liquid-Liquid Extraction (LLE) | n-Hexane, Tropolone | Grignard Reaction or Ethylation (NaBEt4) | nih.gov |
| Water | Solid-Phase Extraction (SPE) | C18 or similar sorbent, Toluene (elution) | Ethylation (NaBEt4) | pjoes.com |
| Sediment/Tissue | Soxhlet Extraction / Sonication | n-Hexane, Toluene-Methanol | Grignard Reaction or Ethylation (NaBEt4) | nih.gov |
| Water | Stir Bar Sorptive Extraction (SBSE) | Polydimethylsiloxane (PDMS) coated stir bar | Not always required with thermal desorption | nih.gov |
Ultrasensitive Detection and Quantification Methods for Trace Levels of this compound
Following sample preparation, advanced instrumental techniques are used for separation and detection.
Gas Chromatography (GC) is the most widely used technique for separating TBT derivatives from other compounds in the extract. pjoes.cominchem.org The choice of detector is key to achieving the required sensitivity and selectivity.
Flame Photometric Detector (FPD): This detector is sensitive to tin-containing compounds and has been commonly used for TBT analysis. nih.govinchem.org
Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides high specificity and sensitivity. researchgate.net By monitoring specific ions characteristic of the derivatized TBT, analysts can achieve low detection limits and confirm the compound's identity. researchgate.net
Tandem Mass Spectrometry (MS/MS): For ultra-trace analysis in complex samples, GC coupled with triple quadrupole mass spectrometry (GC-MS/MS) is the state-of-the-art method. nih.gov This technique offers superior selectivity by filtering out matrix interferences, allowing for quantification at the picogram-per-liter (ppq) level. nih.gov A two-dimensional heart-cut GC method combined with MS/MS has been developed to achieve a limit of detection of 11 pg/L, meeting the stringent requirements set by bodies like the European Union. nih.gov Other sensitive detectors include inductively coupled plasma mass spectrometry (ICP-MS) and atomic emission detection (AED). researchgate.net
| Analytical Technique | Typical Limit of Detection (LOD) / Quantification (LOQ) | Key Advantages | Source |
|---|---|---|---|
| GC-FPD | ~1 ng/L | Good sensitivity and selectivity for tin. | nih.govinchem.org |
| GC-MS | 1-10 ng/L | High specificity, structural confirmation. | researchgate.net |
| GC-MS/MS | 11 pg/L (LOD) to 2 ng/L (LOQ) | Excellent selectivity, ultra-trace sensitivity, minimizes matrix effects. | nih.govresearchgate.net |
| GC-ICP-MS | Sub-ng/L | Element-specific, very high sensitivity. | researchgate.net |
Regulatory Science and Policy Analysis Pertaining to Tributyltin Methacrylate
Academic Review of International and National Regulatory Evolution Regarding Organotin Compounds
The regulation of organotin compounds, such as tributyltin methacrylate (B99206), has undergone a significant global evolution driven by overwhelming scientific evidence of their environmental harm. These compounds were historically valued for their effectiveness as biocides in antifouling paints for ships.
A pivotal moment in the international regulation of these substances was the adoption of the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) by the International Maritime Organization (IMO) in 2001. rivieramm.comdominica-registry.comimo.org This convention, which came into force in September 2008, mandated a global ban on the application of organotin compounds that act as biocides in antifouling systems on ships. rivieramm.comnoaa.gov The convention established a mechanism to prohibit the use of harmful organotins in antifouling paints and to prevent the future use of other detrimental substances. imo.org
Prior to this global ban, several nations had already initiated their own regulatory actions. France was a pioneer, restricting the use of tributyltin (TBT) on vessels under 25 meters in 1982. The United States followed with the Organotin Antifouling Paint Control Act of 1988, which prohibited the use of TBT-based paints on most vessels shorter than 25 meters (approximately 82 feet). uslegalforms.comepa.govepa.govcongress.gov This act was a response to findings that organotin was highly toxic to marine life at very low concentrations. congress.gov The U.S. Environmental Protection Agency (EPA) also reported to Congress on the status of TBT monitoring and the effectiveness of these regulations in reducing environmental risks. epa.gov
The European Union has also implemented stringent controls. europa.eu Through regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), the EU has restricted the marketing and use of organotin compounds. hsa.iereachonline.eusatra.com For instance, as of July 2010, tri-substituted organotin compounds like TBT could not be used in articles where the concentration of tin exceeded 0.1% by weight. reachonline.eu The EU's regulations aimed to align with the AFS Convention, prohibiting the application of organotin compounds on ships flying the flag of a member state and eventually banning their presence on any ship entering EU waters. europa.eueuropa.eu
This regulatory trend was a direct consequence of academic research that highlighted the severe ecological impacts of TBT, such as causing imposex (the development of male characteristics in female snails) in marine gastropods. The global nature of the shipping industry necessitated a coordinated international response to effectively address the widespread environmental contamination. researchgate.net
Scientific Basis for Risk Assessment Methodologies Applied to Tributyltin Methacrylate
The scientific foundation for the risk assessment of this compound is intrinsically linked to the ecotoxicological profile of its active component, the tributyltin (TBT) cation. The methodologies employed are centered on a comprehensive evaluation of environmental exposure and toxicological effects.
Ecotoxicity and Hazard Identification: The primary concern with this compound is the leaching of TBT into the aquatic environment. noaa.gov Extensive research has demonstrated that TBT is highly toxic to a wide array of non-target aquatic organisms, even at very low concentrations. congress.gov A key toxicological endpoint that has driven much of the regulatory action is the induction of imposex in gastropods, a condition where female snails develop male sex organs. This has been observed at TBT concentrations in the nanogram per liter range. The toxicity of organotin compounds varies depending on the organic groups bonded to the tin atom. tuvsud.com
Exposure Assessment: Exposure assessment involves estimating the concentrations of TBT in the environment resulting from its use in antifouling paints. This includes modeling the rate at which TBT leaches from ship hulls and its subsequent distribution and persistence in water and sediment. While TBT levels in the water column have been observed to decrease due to regulations, concerns remain about its accumulation in sediments where many affected species reside. epa.gov
The following interactive table provides a summary of key regulatory limits and timelines for organotin compounds, including TBT, which is the active component of this compound.
| Regulation/Body | Jurisdiction | Key Restriction | Effective Date |
| AFS Convention (IMO) | International | Ban on application of organotin-based antifouling systems | September 17, 2008 noaa.gov |
| Organotin Antifouling Paint Control Act | United States | Prohibited use on non-aluminum vessels under 25 meters | 1988 uslegalforms.comcongress.gov |
| REACH (Regulation (EC) No 1907/2006) | European Union | Tri-substituted organotins restricted to <0.1% tin by weight in articles | July 1, 2010 hsa.iereachonline.eu |
| Regulation (EC) No 782/2003 | European Union | Prohibition of organotin compounds on ships | July 1, 2003 europa.eu |
Policy Implications and Academic Contributions to Sustainable Management Strategies for this compound-Related Technologies
The stringent regulations and ultimate ban on tributyltin-based antifouling paints have had profound policy implications and have catalyzed academic and industrial innovation toward more sustainable alternatives.
Policy Implications: The regulatory actions against this compound and other TBT compounds represent a significant success story for precautionary environmental policy. A major policy outcome has been the global shift towards safer antifouling technologies. rivieramm.com This includes the increased use of copper-based paints and the development of biocide-free options, such as fouling-release coatings with slippery surfaces. rivieramm.com
The international cooperation required to implement the AFS Convention has set a precedent for managing other hazardous substances with global reach. noaa.gov Furthermore, the TBT case has underscored the importance of a lifecycle approach to chemical management, influencing comprehensive chemical policies like the EU's REACH regulation. This framework necessitates a thorough risk assessment throughout a chemical's entire lifecycle.
Academic Contributions to Sustainable Management: The academic community has been pivotal in both identifying the risks of TBT and in pioneering sustainable alternatives. Research has focused on several key areas:
Development of Novel Antifouling Systems: Scientists are exploring a range of innovative solutions, including antifouling agents derived from natural products, enzyme-based coatings that prevent biofilm formation, and biomimetic surfaces that replicate the natural fouling resistance of organisms like sharks.
Advanced Risk Assessment: Academic research continues to refine the methodologies for assessing the risks of both new and existing antifouling agents. This includes creating more sophisticated models to predict their environmental fate and effects.
Mechanistic Toxicology: A deeper understanding of how TBT exerts its toxic effects at the molecular level is guiding the design of safer chemicals. By elucidating these mechanisms, researchers can develop new biocides that are effective against fouling organisms without causing the same level of harm to the broader ecosystem.
The journey from widespread use of this compound-related technologies to their global restriction illustrates a powerful synergy between scientific discovery and policy action. The ongoing challenge lies in ensuring that the next generation of antifouling technologies is truly sustainable and does not introduce new, unforeseen environmental problems.
Emerging Research Directions and Future Perspectives in Tributyltin Methacrylate Science
Development of Next-Generation Polymeric Materials Incorporating Tributyltin Methacrylate (B99206) for Specialized Applications
The synthesis of copolymers using tributyltin methacrylate remains a cornerstone of research, with a shift towards creating materials with precisely controlled architectures and properties. Early work focused on random copolymers, primarily with monomers like methyl methacrylate (MMA), to create biocidal materials for slow-release applications. science.govresearchgate.net These copolymers of TBTMA and MMA were foundational in developing self-polishing antifouling paints. mdpi.comcore.ac.ukvdoc.pub
Future research is directed at more complex polymeric structures. The development of block copolymers, for instance, offers the potential for creating self-assembling nanostructures where the TBTMA-containing block can be precisely positioned to tailor surface properties or create responsive materials. science.gov Researchers have also investigated network polymers by copolymerizing TBTMA with vinyl monomers that have functional groups capable of crosslinking, allowing for the creation of robust, thermoset materials. tandfonline.com The goal is to move beyond simple biocidal release and harness the unique physical properties conferred by the bulky, tin-containing side group for specialized applications. These could include materials for optical devices, specialty adhesives, or as components in advanced sensor systems. An extensive investigation into organotin polymers has explored various synthetic routes, including the creation of organotin epoxy polymers, urethanes, and polyesters, to develop materials with a combination of long-term stability and useful engineering properties. tandfonline.com
Table 1: Investigated Copolymers of this compound and Their Research Focus
| Copolymer System | Research Focus | Key Findings |
| TBTMA-co-Methyl Methacrylate (MMA) | Foundational biocidal slow-release polymers for antifouling paints. science.govresearchgate.net | Forms the basis of self-polishing copolymer systems where hydrolysis of the tin ester bond controls the release of the active agent. core.ac.ukvdoc.pub |
| TBTMA with various acrylates (methyl, ethyl, butyl) | Investigation of copolymerization parameters and reactivity ratios. bu.edu.eg | Provides fundamental data for controlling polymer composition and properties. |
| TBTMA with vinyl monomers (with crosslinking functional groups) | Development of network polymers and thermosets. tandfonline.com | Enables the creation of durable materials with tailored mechanical and release properties. |
| TBTMA-co-Styrene | Synthesis of polymers with tin moieties linked to the aromatic ring. researchgate.net | Explores different molecular architectures and their effect on the coordination of the tin atom and electrochemical response. researchgate.net |
Integration of this compound in Advanced Hybrid and Nanocomposite Systems
The integration of TBTMA into hybrid and nanocomposite systems represents a significant frontier for creating multifunctional materials. Historically, TBTMA-based copolymer paints were already a type of hybrid material, formulated with other components such as cuprous oxide as a secondary biocide and zinc oxide as a filler. mdpi.com
Modern research directions focus on more sophisticated composites. The incorporation of nanoparticles into a poly(this compound) (pTBTMA) matrix could lead to materials with enhanced mechanical, thermal, or optical properties. For example, the inclusion of silver-based nanocomposites, which are known for their antimicrobial properties, could create a synergistic system. nottingham.ac.uk Similarly, integrating photocatalytic nanoparticles like titanium dioxide (TiO2) could introduce self-cleaning or degradation-on-demand functionalities. nottingham.ac.uk While much of the current nanocomposite research in marine coatings has shifted to tin-free alternatives, the fundamental principles can be applied to TBTMA-based systems for non-biocidal, high-performance applications where the polymer matrix provides durability and controlled interaction with the nano-fillers.
Computational Chemistry and In Silico Modeling Approaches for this compound Systems
Computational modeling has become an indispensable tool for predicting the behavior of TBTMA at a molecular level, offering insights that are difficult to obtain through experimentation alone. These in silico approaches allow for the rational design of new materials and a deeper understanding of existing systems.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For TBTMA systems, DFT has been employed to elucidate the mechanism of hydrolysis, which is the key reaction for its function in self-polishing coatings. mdpi.comresearchgate.net These calculations can determine the activation energies for the cleavage of the tin-ester bond under various conditions, such as the presence of water molecules or different ions found in seawater. researchgate.net
Studies have used DFT to compare the decomposition mechanisms and activation energies of TBTMA with newer, tin-free alternatives like zinc methacrylate (ZMA) and copper methacrylate (CMA). researchgate.net Such comparative analyses are crucial for understanding why TBTMA was so effective and for designing next-generation materials with similar performance profiles. For example, DFT calculations have been used to model the binding affinities of related organotin compounds to biological targets, highlighting the need for specialized parameters to handle the unique electronic properties of tin.
Table 2: Comparative DFT Calculation Insights for Self-Polishing Copolymers
| Parameter | Tributyltin (TBT) based | Zinc Methacrylate (ZMA) / Copper Methacrylate (CMA) based | Implication from DFT |
| Activation Energy for Hydrolysis | Higher | Lower | ZMA and CMA are predicted to have a faster polishing (hydrolysis) rate than TBT-based polymers. researchgate.net |
| Adsorption Energy | Lower | Stronger | ZMA and CMA exhibit stronger interaction energy, suggesting a different binding mechanism to surfaces or interaction with the aqueous environment. researchgate.net |
| Primary Attack Site | Sn-C bonds | N/A | In related organotin degradation studies, DFT showed that oxidizing species predominantly attack the Tin-Carbon bonds. researchgate.net |
Molecular Dynamics (MD) simulations provide a way to study the time-evolved behavior of molecular systems, offering a window into the physical movements, conformations, and interactions of polymer chains. While much of the recent MD work has focused on TBT-replacement systems, the methodologies are directly applicable to understanding pTBTMA. researchgate.net
Interdisciplinary Research Synergies and Unexplored Frontiers in this compound Science
The future of TBTMA research lies in the convergence of multiple scientific disciplines. The combination of polymer synthesis, materials science, computational chemistry, and advanced characterization techniques is essential for unlocking new possibilities.
One major interdisciplinary synergy is the use of high-throughput screening methods, developed in the field of toxicology, to characterize the bioactivity of TBTMA and related compounds. springermedizin.deepa.gov Data from projects like ToxCast™, which have profiled TBTMA against hundreds of biochemical assays, provide a wealth of information that can be correlated with its chemical structure and physical properties. epa.gov This allows researchers to understand its molecular initiating events and potentially design new organotin polymers where specific interactions are enhanced or minimized.
Unexplored frontiers for TBTMA science may include:
Non-biocidal applications: Leveraging the high refractive index or specific thermal properties of pTBTMA for use in optical components or as a specialty polymer additive.
Model Systems: Using TBTMA as a well-defined organometallic monomer to study fundamental aspects of polymerization kinetics, polymer physics, and the behavior of metallopolymers. vdoc.pub
Responsive Materials: Designing copolymers where the hydrolysis of the tin ester can be triggered by stimuli other than pH, such as light or specific enzymes, to create "smart" materials for targeted delivery or controlled degradation.
By integrating knowledge from diverse fields, researchers can move beyond the historical context of TBTMA and explore its potential as a sophisticated chemical building block for the materials of the future.
Q & A
Q. What are the standard synthesis and characterization protocols for tributyltin methacrylate in academic research?
this compound synthesis typically involves esterification of methacrylic acid with tributyltin hydroxide or chloride. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) to confirm structure, alongside Fourier-transform infrared (FTIR) spectroscopy for functional group analysis. Purity should be verified via high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Detailed protocols must be documented, including solvent choices, reaction temperatures, and purification steps, to ensure reproducibility .
Q. Which analytical techniques are most effective for detecting this compound in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting trace organotin compounds. Solid-phase extraction (SPE) is recommended for sample preparation to minimize matrix interference. For speciation analysis, inductively coupled plasma mass spectrometry (ICP-MS) coupled with HPLC provides quantitative data on tin-containing derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its toxicity and regulatory status, researchers must use fume hoods, nitrile gloves, and protective eyewear. Waste disposal should comply with institutional hazardous material guidelines. Regular monitoring of airborne tin concentrations and adherence to the Rotterdam Convention’s restrictions on tributyltin compounds are mandatory .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s degradation pathways in aquatic environments?
Advanced approaches include:
- Photodegradation experiments : Simulate UV exposure in controlled reactors, analyzing degradation products via LC-MS.
- Microbial degradation assays : Use sediment microcosms to identify microbial consortia capable of breaking down this compound, with metagenomic profiling to track metabolic pathways.
- Computational modeling : Apply density functional theory (DFT) to predict reaction intermediates and validate with experimental data .
Q. What statistical methods are appropriate for analyzing contradictory toxicity data in this compound studies?
Use meta-analysis to reconcile discrepancies across studies, incorporating heterogeneity tests (e.g., Cochran’s Q). Dose-response relationships should be modeled using nonlinear regression (e.g., Hill equation) or Bayesian hierarchical models to account for variability in experimental conditions (e.g., pH, salinity) .
Q. How can researchers resolve discrepancies in bioaccumulation data across different species?
Conduct comparative studies using standardized test organisms (e.g., Daphnia magna, fish hepatocyte cell lines). Measure bioconcentration factors (BCFs) under controlled trophic conditions and apply kinetic modeling (e.g., one-compartment models) to identify species-specific metabolic differences .
Q. What frameworks guide the design of ecotoxicological studies within regulatory constraints for this compound?
Align experimental designs with OECD Test Guidelines (e.g., OECD 201, 210) for aquatic toxicity testing. For regulatory compliance, include positive controls (e.g., tributyltin oxide) and validate results against thresholds specified in the Stockholm and Rotterdam Conventions .
Q. How can synergistic effects between this compound and co-pollutants be systematically investigated?
Use factorial experimental designs to test interactions with microplastics or heavy metals. Synergy is quantified via isobolographic analysis or combination index (CI) methods. Transcriptomic profiling (RNA-seq) can reveal shared oxidative stress pathways .
Q. What computational tools are effective for modeling this compound’s interactions with biological receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to proteins like acetylcholinesterase. Validate predictions with in vitro enzyme inhibition assays .
Q. How should long-term environmental monitoring studies for this compound be structured?
Deploy passive sampling devices (e.g., SPMDs) in water and sediment matrices, with quarterly sampling over 2–5 years. Spatial analysis via GIS mapping can identify contamination hotspots. Data should be integrated into open-access repositories (e.g., ICES Ocean Database) for global comparability .
Methodological Notes
- Reproducibility : Follow the NIH guidelines for preclinical research reporting, including detailed reagent sourcing (e.g., CAS 2155-70-6) and statistical power calculations .
- Ethical Compliance : Ensure studies adhere to institutional review boards (IRBs) for ecotoxicological work and cite primary literature to avoid redundant synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
